molecular formula C11H6Cl2FNO3 B584191 3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-1,2-oxazole-4-carboxylic acid CAS No. 1797891-06-5

3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B584191
CAS No.: 1797891-06-5
M. Wt: 290.071
InChI Key: ZWTRPSAIQPOWEB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of electronegative atoms like chlorine, fluorine, and oxygen would create regions of high electron density and could result in the formation of polar bonds. This could affect the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxylic acid could undergo reactions typical of this functional group, such as esterification or amide formation. The chloromethyl group could potentially undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces present .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body. The compound could potentially interact with enzymes or receptors in the body, but this would need to be determined through experimental studies .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and toxicity. Handling of the compound should be done with appropriate safety measures to prevent exposure. As with any chemical, it’s important to refer to its Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

Future research on this compound could involve studying its reactivity and potential applications. If it’s a novel compound, initial studies could focus on its synthesis and characterization. If it’s intended to be a drug, studies could focus on its biological activity and potential therapeutic effects .

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-5-(chloromethyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2FNO3/c12-4-7-9(11(16)17)10(15-18-7)8-5(13)2-1-3-6(8)14/h1-3H,4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTRPSAIQPOWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NOC(=C2C(=O)O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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